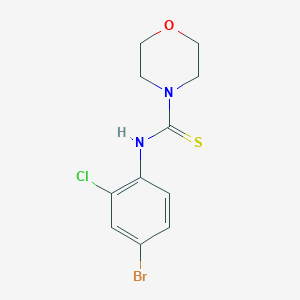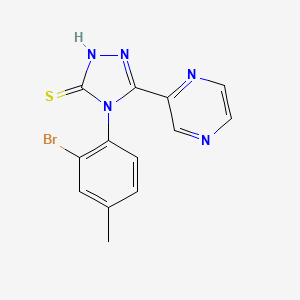![molecular formula C18H15N3O5 B5782785 [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B5782785.png)
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an amino group, and a dioxoisoindolylacetate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxybenzaldehyde and an appropriate amine to form the Schiff base, followed by the reaction with 2-(1,3-dioxoisoindol-2-yl)acetic acid under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-25-12-8-6-11(7-9-12)16(19)20-26-15(22)10-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWKWLWMEZPZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CN2C(=O)C3=CC=CC=C3C2=O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one](/img/structure/B5782702.png)
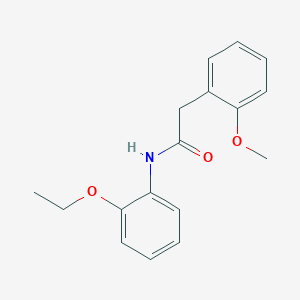
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)


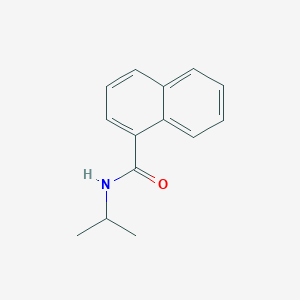
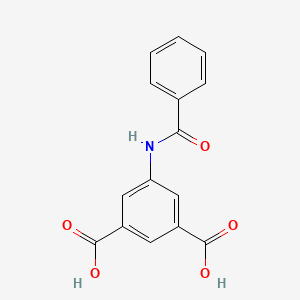
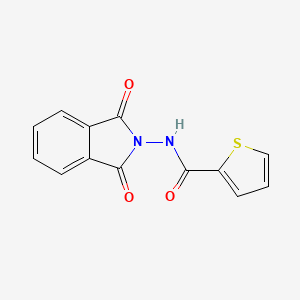
![N4-[(FURAN-2-YL)METHYL]-N2-METHYL-6-(MORPHOLIN-4-YL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5782772.png)
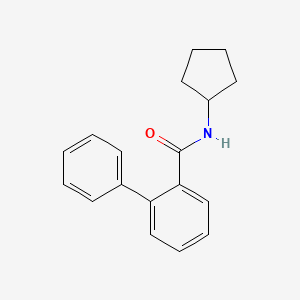
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)
